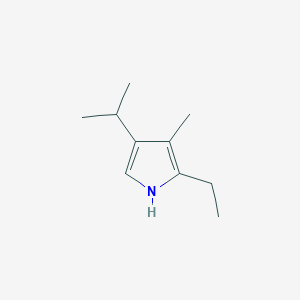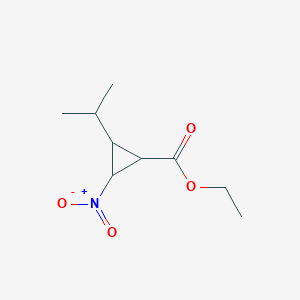
8-Azapurine
Vue d'ensemble
Description
8-Azapurine is a heterocyclic organic compound that contains a purine ring with a nitrogen atom replaced by a carbon atom. It is a structural analog of adenine and has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 8-Azapurine is not well understood. However, it has been suggested that it may act as an inhibitor of purine metabolism. It has also been suggested that it may interfere with DNA replication and transcription.
Effets Biochimiques Et Physiologiques
8-Azapurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-Azapurine is its versatility in scientific research. It can be used as a building block for the synthesis of various compounds, which can be used for different applications. However, one of the limitations of 8-Azapurine is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the use of 8-Azapurine in scientific research. One direction is the development of new purine analogs for the treatment of cancer. Another direction is the development of new fluorescent nucleoside analogs for the detection of nucleic acids. Finally, the use of 8-Azapurine in combination with other compounds for the treatment of viral infections is also an area of future research.
Conclusion:
In conclusion, 8-Azapurine is a versatile compound that has been extensively used in scientific research. It has various applications, including the synthesis of purine analogs and fluorescent nucleoside analogs. It has also been shown to have antiviral and anticancer activity. However, its low solubility in water can make it difficult to work with in some experiments. Future research directions for 8-Azapurine include the development of new purine analogs, fluorescent nucleoside analogs, and the use of 8-Azapurine in combination with other compounds for the treatment of viral infections.
Méthodes De Synthèse
The synthesis of 8-Azapurine can be achieved through several methods. One of the most commonly used methods is the reaction between 2,6-dichloropurine and sodium azide in the presence of a palladium catalyst. Another method involves the reduction of 8-azapurine-2,6-dione using sodium borohydride.
Applications De Recherche Scientifique
8-Azapurine has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of purine analogs, which have shown potential as anticancer agents. It has also been used in the synthesis of fluorescent nucleoside analogs, which have been used for the detection of nucleic acids.
Propriétés
IUPAC Name |
2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181745 | |
| Record name | 8-Azapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolopyrimidine | |
CAS RN |
273-40-5, 99331-25-6 | |
| Record name | Triazolopyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazolopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-AZAPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)



![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)


